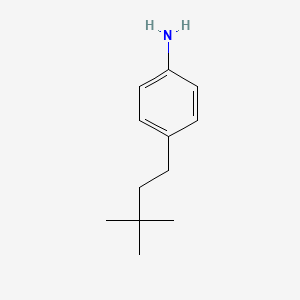

4-(3,3-Dimethylbutyl)aniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3,3-dimethylbutyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCOWTGXTHSFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 3,3 Dimethylbutyl Aniline

Direct Alkylation Approaches to the Aniline (B41778) Ring System

Direct alkylation methods focus on forming the carbon-carbon bond between the aniline nucleus and the 3,3-dimethylbutyl moiety.

Regioselective para-Alkylation Strategies for 4-(3,3-Dimethylbutyl)aniline Synthesis

Achieving regioselectivity, specifically targeting the para-position of the aniline ring, is a critical challenge in direct alkylation. The amino group of aniline is an activating ortho-, para-director; however, steric hindrance and reaction conditions can be manipulated to favor the formation of the para-substituted product. Friedel-Crafts alkylation is a classic approach, though it often suffers from issues like polyalkylation and lack of regioselectivity. google.com To overcome these limitations, modern strategies often employ specific catalysts and reaction conditions to enhance para-selectivity. For instance, the use of bulky catalysts or protecting the amino group can direct the incoming alkyl group to the sterically less hindered para-position.

Catalytic Systems for Direct Introduction of the 3,3-Dimethylbutyl Moiety onto Aniline

The direct introduction of the 3,3-dimethylbutyl group onto the aniline ring is often accomplished using catalytic systems that facilitate the alkylation reaction.

Aluminum Alkyl Catalysts: Aluminum-based catalysts, such as aluminum anilide, are effective for the alkylation of anilines. google.com These catalysts can be prepared by reacting an aromatic amine with aluminum metal or through the reaction of an alkali metal anilide with an aluminum halide. google.com The process typically involves reacting aniline with an appropriate alkylating agent, such as 3,3-dimethyl-1-butene (B1661986) or a corresponding alkyl halide, in the presence of the aluminum catalyst. google.comgoogle.com The use of at least 1.02 moles of an aluminum halide per mole of aniline has been shown to selectively alkylate the para-position of the ring. google.com This method offers the advantage of proceeding under milder conditions compared to traditional high-temperature and high-pressure methods. google.com

Transition Metal Catalysis: Transition metal catalysts, including those based on palladium and copper, have emerged as powerful tools for C-N and C-C bond formation. nih.govmagtech.com.cnsemanticscholar.org While often associated with cross-coupling reactions, transition metals can also catalyze the direct alkylation of anilines. For instance, nickel and copper nanoparticles supported on materials like zeolites, magnesium oxide, or alumina (B75360) have been used for the N-alkylation of aniline, and similar principles can be applied to ring alkylation under specific conditions. researchgate.net These catalytic systems offer high efficiency and selectivity, contributing to more sustainable synthetic processes. semanticscholar.orgdiva-portal.org

Convergent Synthesis via Functional Group Interconversions

Convergent synthetic routes offer an alternative approach where the aniline functionality is introduced onto a molecule that already contains the 3,3-dimethylbutylphenyl core.

Reductive Amination Routes Incorporating 3,3-Dimethylbutanal Precursors

Reductive amination is a versatile and widely used method for forming C-N bonds. organic-chemistry.orgmasterorganicchemistry.comrsc.org This two-step process, which can often be performed in one pot, involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

In the context of synthesizing this compound, a common strategy involves the reductive amination of 4-aminobenzaldehyde (B1209532) with a suitable precursor to the 3,3-dimethylbutyl group, followed by reduction. However, a more direct application for the synthesis of related structures involves the reaction of an aniline derivative with 3,3-dimethylbutanal. For example, the reductive amination of aniline derivatives with 3,3-dimethylbutanal has been successfully achieved using H-cube technology, which allows for in-situ imine formation and reduction. rsc.orgrsc.org This method avoids the need for harsh reducing agents and simplifies work-up procedures. rsc.orgrsc.org Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Table 1: Reductive Amination Reaction Parameters

| Carbonyl Precursor | Amine | Reducing Agent | Catalyst | Solvent | Product |

| 3,3-Dimethylbutanal | Aniline derivative | H₂ | Pd/C | Methanol (B129727) | N-(3,3-Dimethylbutyl)aniline derivative rsc.org |

| Ketones/Aldehydes | Hydrazine derivatives | α-picoline-borane | - | - | N-alkylhydrazine derivatives organic-chemistry.org |

| Aldehydes/Ketones | Anilines/Dialkylamines | Phenylsilane | Dibutyltin dichloride | - | Secondary/Tertiary amines organic-chemistry.org |

| Aldehydes | Anilines | Ph₂SiH₂ | [RuCl₂(p-cymene)]₂ | - | Secondary/Tertiary amines organic-chemistry.org |

Palladium or Copper-Catalyzed Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation

Palladium and copper-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of C-C and C-N bonds. nih.govmagtech.com.cnresearchgate.net

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. nih.gov To synthesize this compound, one could envision coupling a 3,3-dimethylbutyl-substituted aryl halide with ammonia (B1221849) or an ammonia equivalent. Alternatively, a palladium-catalyzed Suzuki, Negishi, or other cross-coupling reaction could be used to form the aryl-alkyl C-C bond by reacting a haloaniline derivative with a suitable 3,3-dimethylbutyl organometallic reagent. rug.nl The choice of ligands, such as phosphines, is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. rsc.org

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-based methods. magtech.com.cnnih.gov These reactions can be used to form aryl-alkyl bonds from readily available substrates. nih.gov For instance, a copper catalyst can facilitate the coupling of an aryl bromide with a nonactivated alkyl tosylate or mesylate. nih.gov In the synthesis of this compound, this could involve coupling a bromoaniline derivative with a 3,3-dimethylbutyl tosylate. Copper catalysis is often favored due to the lower cost of the metal compared to palladium. rsc.org

Table 2: Cross-Coupling Reaction Components

| Catalyst System | Aryl Partner | Alkyl Partner | Reaction Type |

| Palladium/Ligand | Aryl Halide/Triflate | Amine/Ammonia equivalent | Buchwald-Hartwig Amination nih.gov |

| Palladium/Ligand | Haloaniline derivative | 3,3-Dimethylbutyl organometallic | Suzuki, Negishi, etc. rug.nl |

| Copper/Ligand | Aryl Bromide | Alkyl Tosylate/Mesylate | Ullmann-type Coupling nih.gov |

Multi-Step Synthesis from Precursors Containing the 3,3-Dimethylbutylphenyl Scaffold

A multi-step synthetic approach allows for the construction of this compound from precursors that already possess the 3,3-dimethylbutylphenyl framework. This strategy often involves the introduction and subsequent transformation of a functional group that can be converted into an amino group.

A common precursor is 1-(3,3-dimethylbutyl)-4-nitrobenzene. The nitration of 1-bromo-4-(3,3-dimethylbutyl)benzene, followed by reduction of the nitro group, is a plausible route. The reduction of the nitro group to an amine can be achieved using various reagents, such as hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Another approach could start from 3,3-dimethylbutylbenzene, which can be acylated via a Friedel-Crafts reaction to introduce a carbonyl group at the para position. The resulting ketone can then be converted to the aniline through various methods, such as a Beckmann rearrangement of the corresponding oxime, followed by hydrolysis, or through reductive amination of the ketone.

These multi-step sequences provide flexibility and control over the final product's structure, allowing for the synthesis of specifically substituted anilines. youtube.com

Mechanistic Investigations of Reactions Involving 4 3,3 Dimethylbutyl Aniline

Exploration of Electrophilic Substitution Reaction Mechanisms on the Aromatic Ring

The reactivity of 4-(3,3-dimethylbutyl)aniline in electrophilic aromatic substitution is significantly influenced by the activating nature of the amino (-NH₂) group. This group is electron-donating, which increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. allen.inbyjus.com This heightened electron density makes the aromatic ring highly susceptible to attack by electrophiles. allen.in

The general mechanism for electrophilic aromatic substitution proceeds in two main steps. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comminia.edu.eg This initial step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. masterorganicchemistry.comminia.edu.eg

For this compound, the directing influence of the substituents determines the position of electrophilic attack. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. allen.inbyjus.com The 3,3-dimethylbutyl group is an alkyl group, which is also an activating group and an ortho-, para-director. libretexts.org Since the para position is already occupied by the 3,3-dimethylbutyl group, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group.

However, under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.com The anilinium ion is an electron-withdrawing group and a meta-director. byjus.com This can lead to a mixture of products, with substitution occurring at both the ortho and meta positions relative to the original amino group. byjus.com To control the outcome of such reactions and favor para-substitution (or ortho- if para- is blocked), the amino group can be protected by acetylation. This forms an acetanilide (B955), which is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions. The acetyl group can later be removed by hydrolysis. allen.inmsu.edu

Detailed Analysis of Reactions at the Amine Functionality

N-Alkylation and Acylation Reaction Mechanisms

N-Alkylation: The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. The mechanism of N-alkylation of anilines with alcohols can be catalyzed by transition metal complexes, such as those of iridium(III) and ruthenium(II). nih.gov The proposed mechanism involves the coordination of the deprotonated alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and a carbonyl compound. The aniline (B41778) then reacts with the carbonyl compound to form an imine or enamine, which is subsequently reduced by the metal-hydride to yield the N-alkylated aniline. nih.gov

Reductive amination is another key method for N-alkylation. This process involves the reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. researchgate.net This method avoids many of the drawbacks of traditional alkylation with alkyl halides. researchgate.net

N-Acylation: N-acylation of this compound can be readily achieved by reacting it with an acylating agent like an acid chloride or acid anhydride. libretexts.org This reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride ion) and deprotonation of the nitrogen results in the formation of an N-acylated product (an amide). This reaction is often carried out in the presence of a base to neutralize the hydrogen halide produced. As mentioned earlier, N-acylation is a common strategy to protect the amino group and modulate its reactivity during electrophilic aromatic substitution reactions. allen.inmsu.edu

Formation of Imines and their Derivatives from the Amine Group

This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is a nucleophilic addition-elimination and is typically acid-catalyzed. libretexts.orglibretexts.org

The mechanism involves the following steps:

Nucleophilic attack: The lone pair of electrons on the nitrogen of the aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral amino alcohol. libretexts.org

Protonation of the hydroxyl group: The oxygen of the hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized cation known as an iminium ion. libretexts.org

Deprotonation: A base (which can be another amine molecule or the solvent) removes a proton from the nitrogen, resulting in the final imine product. libretexts.org

The formation of imines is a reversible process. operachem.com The reaction can be driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. operachem.com The pH of the reaction is also crucial; it is generally most effective around a pH of 5. At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate. libretexts.org

Oxidation Pathways and Mechanisms Leading to Aromatic Ring Transformations

The oxidation of anilines can be complex, leading to a variety of products depending on the oxidizing agent and reaction conditions. openaccessjournals.com The presence of the electron-donating amino group makes the aromatic ring susceptible to oxidation. openaccessjournals.com

While the benzene ring itself is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the amino group can direct oxidation. openstax.orglibretexts.org The oxidation of aniline itself can lead to the formation of products like nitrobenzene, benzoquinones, and polymeric materials. openaccessjournals.com For substituted anilines like this compound, the specific oxidation products would depend on the reaction conditions.

Oxidative biotransformation of primary aromatic amines can result in the replacement of the amino group with a hydroxyl group, forming catechols which can then undergo ring cleavage. nih.gov Abiotic oxidation can also occur, for example, the transformation of certain N-substituted p-phenylenediamines to their corresponding quinones. nih.gov

It is important to note that the alkyl side chain can also be a site of oxidation. Alkylbenzenes can be oxidized at the benzylic position (the carbon atom attached to the aromatic ring) to form carboxylic acids. openstax.orglibretexts.org However, for this compound, the benzylic carbon is a quaternary carbon with no benzylic hydrogens. Compounds lacking benzylic hydrogens, such as tert-butylbenzene, are generally inert to such oxidation reactions. openstax.orglibretexts.org Therefore, oxidation of the 3,3-dimethylbutyl side chain under these conditions is not expected.

The electrochemical oxidation of anilines has also been studied. The initial step is often the transfer of an electron to form a radical cation, which can then undergo various reactions, including dimerization. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 3,3 Dimethylbutyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's carbon-hydrogen framework.

For 4-(3,3-dimethylbutyl)aniline, ¹H NMR would reveal distinct signals corresponding to each unique proton group. The aromatic protons are expected to present as a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the amine (NH₂) group would typically appear as a broad singlet, and the signals for the 3,3-dimethylbutyl substituent would be clearly resolved in the aliphatic region of the spectrum.

Similarly, ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum would show four distinct signals for the aromatic carbons (two substituted and two unsubstituted) and three signals for the aliphatic carbons of the side chain. The chemical shifts are influenced by the electron-donating amine group and the alkyl chain.

Predicted ¹H NMR Spectral Data for this compound (Based on analysis of structural features and comparison with 4-tert-butylaniline)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~0.95 | Singlet (s) | 9H |

| -CH₂-C(CH₃)₃ | ~1.35 | Triplet (t) | 2H |

| Ar-CH₂- | ~2.45 | Triplet (t) | 2H |

| -NH₂ | ~3.5 (variable) | Broad Singlet (br s) | 2H |

| Ar-H (ortho to NH₂) | ~6.65 | Doublet (d) | 2H |

| Ar-H (ortho to alkyl) | ~7.00 | Doublet (d) | 2H |

Predicted ¹³C NMR Spectral Data for this compound (Based on analysis of structural features and comparison with 4-tert-butylaniline)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(C H₃)₃ | ~29.5 |

| C (CH₃)₃ | ~31.5 |

| -C H₂-C(CH₃)₃ | ~49.0 |

| Ar-C H₂- | ~33.5 |

| Ar-C (ortho to NH₂) | ~115.0 |

| Ar-C (ortho to alkyl) | ~129.0 |

| Ar-C (ipso, C-alkyl) | ~132.0 |

| Ar-C (ipso, C-NH₂) | ~145.0 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₂H₁₉N), the molecular weight is approximately 177.29 amu.

In an electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion peak (M⁺) at m/z ≈ 177. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical cations. Key fragmentations would include:

Benzylic cleavage: Cleavage of the C-C bond between the first and second carbons of the alkyl chain is highly probable, leading to the formation of a stable tropylium-like ion or a related resonance-stabilized cation.

Loss of a tert-butyl group: Cleavage further down the chain can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 amu), yielding a prominent peak at m/z 120 (M-57).

Loss of a methyl group: Loss of a methyl radical (•CH₃, 15 amu) from the molecular ion to give a peak at m/z 162 (M-15) is also possible.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical |

| 120 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 106 | [C₇H₈N]⁺ | Cleavage of the alkyl chain |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

The IR and Raman spectra of this compound would be dominated by several key vibrational modes. nist.govchemicalbook.comthermofisher.com The primary amine (-NH₂) group gives rise to a characteristic pair of sharp-to-medium bands in the IR spectrum between 3500 and 3300 cm⁻¹ due to asymmetric and symmetric N-H stretching. nist.gov The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1620-1450 cm⁻¹ region. The aliphatic 3,3-dimethylbutyl group would exhibit strong C-H stretching bands just below 3000 cm⁻¹.

Predicted Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | IR, Raman |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1620 - 1450 | IR, Raman |

| N-H Scissoring/Bending | 1650 - 1580 | IR |

| C-N Stretch | 1340 - 1250 | IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 850 - 810 (para-disubstitution) | IR |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and separating it from any isomers (e.g., 2- or 3-alkyl substituted anilines) or reaction byproducts. ut.ac.ir

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like alkylated anilines. oup.comacs.orgosti.gov The sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and affinity for the stationary phase. A non-polar column (e.g., DB-5) coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) would be effective for analysis. ut.ac.ir

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. thermofisher.comoup.com For this compound, a reversed-phase HPLC method would be most common. nih.govresearchgate.net This typically involves a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer). thermofisher.com Detection is commonly achieved using a UV detector, as the aniline (B41778) ring possesses a strong chromophore. This method is highly effective for determining purity and quantifying the compound.

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane (DB-5) | Helium or Nitrogen | FID or MS |

| HPLC (Reversed-Phase) | Octadecylsilyl (C18) | Acetonitrile / Water Gradient | UV (e.g., 254 nm) |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov By diffracting a beam of X-rays off a single crystal, one can calculate an electron density map and build an atomic model, revealing precise bond lengths, bond angles, and intermolecular interactions. cambridge.orgmdpi.com

While a crystal structure for this compound is not found in the open literature, this technique would provide invaluable information if a suitable crystal could be grown. The analysis would reveal the conformation of the flexible dimethylbutyl chain relative to the planar aromatic ring. Crucially, it would elucidate the intermolecular hydrogen bonding network formed by the amine groups, which dictates the molecular packing in the crystal lattice. nih.gov Studies on similar substituted anilines show that N-H···N hydrogen bonds are common and play a key role in the resulting crystal architecture.

Computational Chemistry and Theoretical Modeling of 4 3,3 Dimethylbutyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 4-(3,3-dimethylbutyl)aniline. DFT methods provide a good balance between computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules.

Analysis of Molecular Orbitals and Electrostatic Potential Surfaces

The electronic behavior of this compound is governed by the distribution of its electrons in molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the amino group, indicating that these are the primary sites for electrophilic attack.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of high electron density around the nitrogen atom of the amino group and the aromatic ring, making them the most probable sites for interaction with electrophiles.

Table 1: Exemplary Calculated Electronic Properties for an Aniline Derivative using DFT

| Parameter | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 1.8 D |

Note: This table presents typical values for an aniline derivative and is for illustrative purposes. Specific calculations for this compound would be required for precise data.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. For instance, DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands.

Similarly, theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. These predictions are valuable for assigning signals in the experimental NMR spectra and confirming the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Reaction Mechanism Elucidation using Computational Tools

Computational chemistry provides a powerful platform for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and products, and calculate the activation energies associated with different reaction pathways.

For example, the reaction of anilines with radicals, such as hydroxyl radicals in the atmosphere or in biological systems, can be studied computationally. Theoretical calculations can determine whether the reaction proceeds via hydrogen abstraction from the amino group or the alkyl chain, or through radical addition to the aromatic ring. For instance, studies on 4-methyl aniline have shown that the reaction mechanism can be temperature-dependent, with addition to the aromatic ring being favored at lower temperatures and hydrogen abstraction becoming more significant at higher temperatures. Similar studies on this compound could elucidate its degradation pathways and predict the major reaction products.

Conformational Analysis and Molecular Dynamics Simulations

The 3,3-dimethylbutyl substituent in this compound introduces conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. Different conformers can exhibit distinct chemical and physical properties. Computational methods, such as systematic or stochastic conformational searches, can explore the potential energy surface to locate low-energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes and changes its shape in different environments, such as in a solvent or interacting with a biological target. This information is crucial for understanding how the molecule might bind to a receptor or an enzyme, as the bioactive conformation may not be the lowest-energy conformer in isolation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity as, for example, enzyme inhibitors or receptor antagonists.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By applying statistical methods like multiple linear regression or partial least squares, a QSAR equation is derived that correlates the descriptors with the observed activity.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. Contribution plots from 3D-QSAR models can also highlight which regions of the molecule are important for activity, providing design principles for more potent and selective compounds.

Chemical Transformations and Derivatization Strategies for 4 3,3 Dimethylbutyl Aniline

Synthesis of N-Substituted 4-(3,3-Dimethylbutyl)aniline Derivatives

The primary amine functionality of this compound is a key site for derivatization, most commonly through N-alkylation and N-acylation reactions.

N-Alkylation: Reductive amination is a widely employed method for the N-alkylation of anilines. For instance, the reaction of 3-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)aniline with 3,3-dimethylbutanal under reductive conditions yields N-(3,3-dimethylbutyl)-3-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)aniline. researchgate.netrsc.org This transformation can be carried out using reagents like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. rsc.org A study on the direct reductive amination of functionalized aldehydes with aniline (B41778) derivatives of purines and 7-deazapurines highlights a method using an H-cube apparatus with a CatCart™ Pd/C catalyst, which circumvents the need for acid-sensitive protecting groups and simplifies work-up procedures. rsc.org

Another approach to N-alkylation involves the reaction of an aniline with an alkyl halide. While not specifically detailed for this compound in the provided context, this is a general and fundamental reaction in organic chemistry.

N-Acylation: The amino group of this compound can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is fundamental in the synthesis of various biologically active molecules and polymer precursors. For example, the reaction with an appropriate acid chloride is a key step in forming urea (B33335) derivatives and other complex structures.

A summary of representative N-alkylation reactions is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref |

| 3-(4-Methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)aniline | 3,3-Dimethylbutanal | N-(3,3-Dimethylbutyl)-3-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)aniline | Reductive Amination | researchgate.netrsc.org |

Reactions Involving the Aromatic Ring for Further Functionalization

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already substituted by the 3,3-dimethylbutyl group, substitutions are primarily directed to the ortho position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. libretexts.org However, Friedel-Crafts reactions can be limited with anilines due to the basicity of the amino group, which can coordinate with the Lewis acid catalyst. libretexts.org

Recent research has also focused on metal-free functionalization of aromatic rings of anilines. acs.org These methods often involve transient oxidation of the amino group to create an electron-deficient ring, enabling selective introduction of new bonds under mild conditions. acs.org

Development of Polymeric Structures Incorporating the this compound Moiety

The bifunctional nature of this compound and its derivatives makes them suitable monomers for polymerization. Specifically, diamino derivatives can be used to synthesize polyamides and polyimides.

Polyamides: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their thermal stability and mechanical strength. mdpi.com The synthesis of polyamides typically involves the polycondensation reaction of a diamine with a dicarboxylic acid or its derivative (e.g., a diacid chloride). mdpi.comresearchgate.netmdpi.comrdd.edu.iqresearchgate.net The Yamazaki-Higashi phosphorylation method is a common technique used for direct polycondensation, employing triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents. researchgate.net

While direct polymerization of this compound itself is not typical, its derivatives, particularly those containing a second amino group or a carboxylic acid group, are valuable monomers. The bulky 3,3-dimethylbutyl group can enhance the solubility of the resulting polymers in organic solvents, which is often a challenge with rigid aromatic polymers. mdpi.com This improved solubility facilitates processing and film formation.

Research has shown that incorporating bulky side groups, such as the trityl group, into polyamide and polyimide backbones leads to polymers with good solubility and film-forming ability. mdpi.com Similarly, the 3,3-dimethylbutyl group is expected to impart similar properties.

| Polymer Type | Monomer 1 | Monomer 2 | Polymerization Method | Key Polymer Properties | Ref |

| Polyamide | Diamine derivative of this compound | Dicarboxylic Acid | Polycondensation | Enhanced solubility, thermal stability | researchgate.netmdpi.comresearchgate.net |

| Polyimide | Diamine derivative of this compound | Tetracarboxylic Dianhydride | Polycondensation | High glass transition temperature, good film-forming ability | mdpi.com |

Application as a Core Building Block in the Synthesis of Complex Organic Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules with significant biological activities.

Ureas: Urea derivatives are an important class of compounds in medicinal chemistry. nih.gov The synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate or a carbamate (B1207046) derivative. For example, 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120), a pan-RAF inhibitor, was synthesized using a multi-step process where a key step is the formation of a urea linkage. acs.org Another example is the synthesis of a TRPV1 receptor antagonist, where an unsymmetrically substituted urea was formed by condensing an activated carbamate with an amine. acs.org

Naphthyridine Derivatives: Naphthyridines are nitrogen-containing heterocyclic compounds with a wide range of biological activities, including potential as MAO inhibitors for conditions like Alzheimer's disease. mdpi.comresearchgate.netorganic-chemistry.org The synthesis of naphthyridine derivatives can involve multi-component condensation reactions or cyclization reactions. organic-chemistry.orgkashanu.ac.ir While a direct synthesis from this compound is not explicitly described, its structural motif can be incorporated into precursors for such syntheses. For instance, a related aniline derivative can be condensed with an appropriate aldehyde to form a naphthyridine core. acs.org

Purines: Purine derivatives are fundamental components of nucleic acids and are also a privileged scaffold in medicinal chemistry. researchgate.netrsc.orgnih.gov The synthesis of N-substituted aniline derivatives of purines can be achieved through methods like the Buchwald-Hartwig coupling, followed by further functionalization such as reductive amination. rsc.org For example, N-(3,3-dimethylbutyl)-3-(4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)aniline was synthesized via reductive amination of the corresponding aniline precursor with 3,3-dimethylbutanal. researchgate.netrsc.org

Enzyme Inhibitors: The this compound moiety is found in a number of potent and selective enzyme inhibitors.

Malate Dehydrogenase (MDH) Inhibitors: The 4-(3,3-dimethylbutyl) moiety has been identified as being important for the inhibitory activity against both MDH1 and MDH2 enzymes. mdpi.com

Class II HMG-CoA Reductase Inhibitors: this compound has been used in the synthesis of inhibitors for this enzyme class. google.com

RAF Kinase Inhibitors: As mentioned, LY3009120, a pan-RAF inhibitor, incorporates the 1-(3,3-dimethylbutyl)urea structure. acs.org

TRPV1 Receptor Antagonists: A potent antagonist for the TRPV1 receptor features a urea linkage derived from a this compound-related structure. acs.org

Environmental Fate and Transformation of Structurally Analogous Alkyl Anilines

Investigation of Abiotic Degradation Processes (e.g., Photo-oxidation, Hydrolysis) in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For alkyl anilines, the primary abiotic degradation routes are photo-oxidation and, to a lesser extent, hydrolysis.

Photo-oxidation: This process, driven by light, is a significant pathway for the degradation of anilines in the environment. nih.govacs.org The functional amino group (-NH2) on the aniline (B41778) ring is an electron-donating group, which makes the molecule susceptible to electrophilic attack and oxidation. byjus.com In surface waters, anilines can be photo-oxidized, with half-lives ranging from hours to days. nih.gov The reaction often involves the generation of highly reactive species like hydroxyl radicals (·OH), which readily attack the aniline molecule. researchgate.net Upon irradiation with visible light, anilines can form an amine radical cation, which is a key intermediate in their degradation. nih.govbeilstein-journals.org This process can lead to the cleavage of bonds within the molecule or the addition of other chemical groups. beilstein-journals.orgscispace.com For instance, studies on N,N-dialkylanilines have shown that photoredox catalysis can lead to alkylation at the C2 position of the aniline ring. researchgate.net The efficiency of photo-oxidation can be influenced by environmental factors such as the presence of other substances that can act as photosensitizers. acs.org While processes like evaporation and autoxidation do occur, they are considered minor elimination mechanisms for aniline in aquatic environments, removing only about 1% of the compound per day. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Generally, the aniline structure itself is relatively stable against hydrolysis under typical environmental pH conditions. However, transformation products of anilines, such as amides or imines formed through biotic or other abiotic processes, can undergo hydrolysis. arkat-usa.orgmasterorganicchemistry.com Amide hydrolysis, for example, typically requires heating with acidic or basic solutions to proceed at a significant rate. masterorganicchemistry.com While tertiary amides can be difficult to break down, certain conditions, such as the use of NaOH in a methanol (B129727)/dichloromethane solvent, can facilitate their hydrolysis even at room temperature. arkat-usa.org The rate of hydrolysis can be influenced by the other functional groups present on the molecule. arkat-usa.org

Table 1: Summary of Abiotic Degradation Processes for Structurally Similar Anilines

| Degradation Process | Description | Key Intermediates/Products | Influencing Factors | Citation |

| Photo-oxidation | Degradation initiated by light energy, often involving reactive oxygen species. | Amine radical cations, hydroxylated anilines, ring-cleavage products. | Light intensity, presence of photosensitizers, water chemistry. | nih.govacs.orgnih.govresearchgate.net |

| Hydrolysis | Breakdown by reaction with water. Generally slow for the parent aniline structure. | Carboxylic acids and amines (from amide hydrolysis). | pH, temperature, molecular structure of intermediates (e.g., amides). | arkat-usa.orgmasterorganicchemistry.commasterorganicchemistry.com |

| Autoxidation | Spontaneous oxidation by atmospheric oxygen. | Minor oligomeric condensation products. | Considered a minor pathway. | nih.gov |

Biotic Transformation Pathways and Microbial Degradation Studies

Biodegradation is a critical mechanism for the removal of alkyl anilines from the environment and is primarily carried out by microorganisms like bacteria. nih.gov It is often considered the most significant removal process for these compounds in aquatic systems. nih.gov

Numerous bacterial strains capable of using aniline and its derivatives as their sole source of carbon and nitrogen have been isolated from various environments, including industrial wastewater and contaminated soil. nih.govnih.govresearchgate.net The general strategy employed by these microbes involves converting the aniline into a less stable intermediate, which can then be funneled into central metabolic pathways.

The most common aerobic biodegradation pathway begins with an oxidative deamination of the aniline molecule to form catechol . nih.govfrontiersin.orgnih.gov This initial step is catalyzed by an enzyme called aniline dioxygenase. nih.govresearchgate.net Once formed, catechol is a central intermediate that can be degraded further through two main ring-cleavage pathways:

Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. researchgate.netresearchgate.netnih.gov This is then converted through several steps into intermediates of the Krebs cycle (TCA cycle), such as succinic acid, and ultimately mineralized to CO2. nih.gov

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. frontiersin.orgnih.gov This pathway also leads to intermediates that can enter central metabolism.

The specific pathway utilized depends on the bacterial species. For example, Delftia sp. XYJ6 and Dietzia natronolimnaea JQ-AN use the ortho-cleavage pathway, while Pseudomonas putida and Acinetobacter sp. often utilize the meta-cleavage pathway. researchgate.netfrontiersin.orgnih.govnih.gov

Under anaerobic (oxygen-free) conditions, the degradation pathway is different. For instance, the sulfate-reducing bacterium Desulfobacterium aniline carboxylates aniline to 4-aminobenzoic acid, which is then further metabolized. nih.gov

Minor biodegradation pathways have also been observed, such as the reversible acylation of the amino group to form acetanilide (B955) and formanilide. nih.gov The efficiency of biodegradation can be affected by environmental conditions like pH, temperature, and the presence of other chemicals. nih.govresearchgate.net

Table 2: Examples of Aniline-Degrading Bacteria and Their Degradation Pathways

| Bacterial Species/Consortium | Degradation Pathway | Key Enzymes/Intermediates | Optimal Conditions | Citation |

| Delftia sp. XYJ6 | Aerobic, Ortho-cleavage | Aniline dioxygenase, Catechol 1,2-dioxygenase, Catechol, cis,cis-muconic acid | pH 7.0, 30°C | researchgate.net |

| Rhodococcus sp. DH-2 | Aerobic, Catechol pathway | Aniline dioxygenase, Catechol, cis,cis-muconic acid | pH 8.0, 35°C | nih.gov |

| Dietzia natronolimnaea JQ-AN | Aerobic, Ortho-cleavage | Catechol | pH 8.0, High salinity tolerance | nih.gov |

| Mixed Culture (AC) | Aerobic, Ortho-cleavage | Catechol, cis,cis-muconic acid | Tolerates high aniline concentrations (1500 mg/L) | researchgate.net |

| Acinetobacter sp. YAA | Aerobic, Meta-cleavage | Catechol | - | nih.gov |

| Desulfobacterium aniline | Anaerobic | Carboxylation to 4-aminobenzoic acid | Anaerobic | nih.gov |

Modeling and Prediction of Environmental Distribution in Different Compartments

To assess the potential risks of chemicals like 4-(3,3-Dimethylbutyl)aniline, scientists use mathematical models to predict their distribution and fate in the environment. These models are crucial tools for regulatory assessment and environmental management. eolss.netacs.org

Multimedia Fate Models (Fugacity Models): One of the most widely used approaches is the multimedia fugacity model. envchemgroup.comulisboa.pt Fugacity, a concept introduced by G.N. Lewis and later applied to environmental science by Donald Mackay, can be described as the "escaping tendency" of a chemical from a particular phase (e.g., water, air, soil). envchemgroup.comwikipedia.org Chemicals move from compartments of high fugacity to those of low fugacity until equilibrium is reached. ulisboa.pt

These models divide the environment into interconnected compartments (boxes), such as air, water, soil, sediment, and biota. eolss.net By solving mass balance equations for each compartment, the models can predict the concentration, transport, and persistence of a pollutant. eolss.netenvchemgroup.com There are several levels of fugacity models, with increasing complexity: ulisboa.pt

Level I: Calculates the equilibrium distribution of a fixed amount of chemical in a closed environment. eolss.net

Level II: A steady-state model that includes advection (inflow/outflow) and degradation processes. eolss.net

Level III: A steady-state, non-equilibrium model that accounts for transport rates between compartments, providing a more realistic picture of a chemical's fate. ulisboa.pt

Level IV: A non-steady-state model that can predict how concentrations change over time. ulisboa.pt

Quantitative Structure-Activity Relationships (QSARs): QSARs are computational models that relate the chemical structure of a molecule to its physicochemical properties and biological or environmental effects. ecetoc.orgdavidpublisher.com The underlying principle is that the structure of a chemical contains the features responsible for its behavior. davidpublisher.com

For environmental fate, QSARs can predict key parameters needed for risk assessment, such as:

Octanol-water partition coefficient (Kow), which indicates a chemical's tendency to bioaccumulate. ecetoc.org

Biodegradability.

Toxicity to aquatic organisms. nih.gov

By using descriptors of a molecule's structure (e.g., size, shape, electronic properties), QSARs can estimate the environmental properties of new or untested chemicals, providing a rapid and cost-effective screening method. ecetoc.orgnih.gov For example, a QSAR was developed to predict the acute toxicity of various chloro- and alkyl-anilines to guppies, finding that hydrophobicity and electronic effects were key predictors. ecetoc.org However, it is important that these models are carefully validated, and measured experimental data should always take precedence over predicted values. ecetoc.orgnih.gov

Table 3: Comparison of Environmental Fate Modeling Approaches

| Feature | Fugacity Models | Quantitative Structure-Activity Relationships (QSARs) |

| Primary Goal | Predict the distribution, transport, and persistence of a chemical in environmental compartments (air, water, soil). | Predict specific endpoints (e.g., toxicity, biodegradability, Kow) based on chemical structure. |

| Core Concept | Mass balance based on "escaping tendency" (fugacity) between environmental phases. | Correlation between molecular structure/descriptors and a specific property or activity. |

| Output | Concentrations in different media, persistence, long-range transport potential. | A numerical value for a specific endpoint (e.g., toxicity value, partition coefficient). |

| Application | Environmental risk assessment, understanding the overall fate of a released chemical. | Screening of new chemicals, filling data gaps, prioritizing chemicals for further testing. |

| Citation | eolss.netenvchemgroup.comulisboa.pt | ecetoc.orgdavidpublisher.comnih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-(3,3-Dimethylbutyl)aniline, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes reacting 4-nitroaniline with 3,3-dimethylbutyl halides under catalytic hydrogenation to reduce the nitro group to an amine post-substitution. Key parameters for optimization include:

- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but require inert atmospheres to prevent oxidation of the aniline group .

- Catalysts: Palladium on carbon (Pd/C) or Raney nickel enhances hydrogenation efficiency .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates and improve solubility .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as a singlet (~6.8 ppm), while the dimethylbutyl chain shows signals at 0.9–1.5 ppm (methyl groups) and 2.5–3.0 ppm (methylene adjacent to the aromatic ring) .

- ¹³C NMR: The quaternary carbon in the dimethylbutyl group resonates at ~35 ppm .

- X-Ray Crystallography: Resolves spatial arrangement, confirming substituent positions on the benzene ring .

Q. What are the key reactivity patterns of this compound under oxidative and reductive conditions?

Methodological Answer:

- Oxidation: The aniline group forms quinones in the presence of strong oxidants (e.g., KMnO₄/H₂SO₄), with the dimethylbutyl chain remaining intact .

- Reduction: Catalytic hydrogenation reduces nitro intermediates (if present) but leaves the dimethylbutyl group unaffected .

- Electrophilic Substitution: The para position is sterically hindered; reactions (e.g., nitration) favor meta positions .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The dimethylbutyl group may occupy hydrophobic pockets, while the aniline NH₂ forms hydrogen bonds .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

- Case Study: Analogous compounds (e.g., 4-(2-Methoxyethyl)aniline) show moderate binding affinity (Kd ~10 µM) to tyrosine kinases, suggesting potential for kinase inhibition studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Solubility Differences: Use logP calculations (e.g., XLogP3 ~3.5) to predict bioavailability. Adjust assays with co-solvents (e.g., DMSO ≤1%) to improve compound dispersion .

- Assay Variability: Standardize protocols (e.g., MTT assays for cytotoxicity) across labs. For example, conflicting IC₅₀ values (5 µM vs. 20 µM) may stem from cell line-specific metabolic profiles .

Q. What strategies are effective in incorporating this compound into high-performance polymers, and how are material properties characterized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.